molecular formula C32H42Br2N10O5 B1260615 Eusynstyelamide

Eusynstyelamide

Cat. No.: B1260615
M. Wt: 806.5 g/mol
InChI Key: WZUZGLZZNWYREM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Eusynstyelamide is a natural product found in Polyandrocarpa misakiensis and Eusynstyela latericius with data available.

Scientific Research Applications

Case Studies

  • Breast Cancer : In vitro studies demonstrated that treatment with eusynstyelamide B led to a significant reduction in cell viability and induced apoptosis in MDA-MB-231 cells after 72 hours of exposure. The compound was shown to activate pathways associated with DNA damage response, highlighting its potential as a therapeutic agent against chemoresistant breast cancer .
  • Prostate Cancer : Similar effects were observed in LNCaP prostate cancer cells, where this compound B inhibited cell proliferation and induced G2/M arrest without causing typical signs of cell death, suggesting a cytostatic effect rather than purely cytotoxic .

Experimental Approaches

To evaluate the cytotoxic effects of this compound B, researchers utilized various assays:

  • Real-Time Cell Analyzer (RTCA) : This method provided time-dependent cell response profiles, allowing for the observation of changes in growth rates and morphology following treatment with this compound B .
  • Flow Cytometry : Used to assess cell cycle distribution and apoptosis markers such as cleaved PARP, confirming the induction of programmed cell death .

Comparative Analysis of Cytotoxic Compounds

CompoundIC50 (µM)Target Cell LineMechanism of Action
This compound B5MDA-MB-231Topoisomerase II poison
Doxorubicin1MDA-MB-231Intercalates DNA; topoisomerase II inhibitor
Etoposide25VariousTopoisomerase II inhibitor

Properties

Molecular Formula

C32H42Br2N10O5

Molecular Weight

806.5 g/mol

IUPAC Name

3-(6-bromo-1H-indol-3-yl)-2-[(6-bromo-1H-indol-3-yl)methyl]-N,N'-bis[4-(diaminomethylideneamino)butyl]-2,4,4-trihydroxypentanediamide

InChI

InChI=1S/C32H42Br2N10O5/c33-19-5-7-21-18(16-43-24(21)13-19)15-31(47,27(45)39-9-1-3-11-41-29(35)36)26(23-17-44-25-14-20(34)6-8-22(23)25)32(48,49)28(46)40-10-2-4-12-42-30(37)38/h5-8,13-14,16-17,26,43-44,47-49H,1-4,9-12,15H2,(H,39,45)(H,40,46)(H4,35,36,41)(H4,37,38,42)

InChI Key

WZUZGLZZNWYREM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)NC=C2CC(C(C3=CNC4=C3C=CC(=C4)Br)C(C(=O)NCCCCN=C(N)N)(O)O)(C(=O)NCCCCN=C(N)N)O

Synonyms

eusynstyelamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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